molecular formula C11H11BrN4 B14014019 6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline CAS No. 65340-80-9

6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline

Cat. No.: B14014019
CAS No.: 65340-80-9
M. Wt: 279.14 g/mol
InChI Key: KLKMRPAQJCWKLW-UHFFFAOYSA-N
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Description

N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is a chemical compound characterized by the presence of a quinoline ring substituted with a bromo group at the 6th position and a diazenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine typically involves the following steps:

    Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or a brominating agent under controlled conditions.

    Diazotization: The brominated quinoline undergoes diazotization to introduce the diazenyl group at the 4th position.

    Methylation: The final step involves the methylation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Shares the quinoline ring and bromo substitution but lacks the diazenyl and methyl-methanamine groups.

    4-Diazenylquinoline: Contains the diazenyl group but differs in other substituents.

    N-Methylmethanamine: Contains the methyl-methanamine group but lacks the quinoline ring and bromo substitution.

Uniqueness

N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is unique due to the combination of the quinoline ring, bromo substitution, diazenyl group, and methyl-methanamine group. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

65340-80-9

Molecular Formula

C11H11BrN4

Molecular Weight

279.14 g/mol

IUPAC Name

N-[(6-bromoquinolin-4-yl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C11H11BrN4/c1-16(2)15-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,1-2H3

InChI Key

KLKMRPAQJCWKLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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